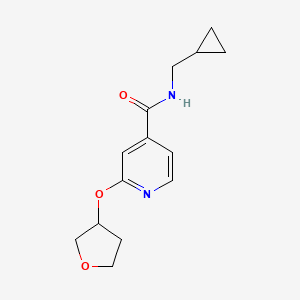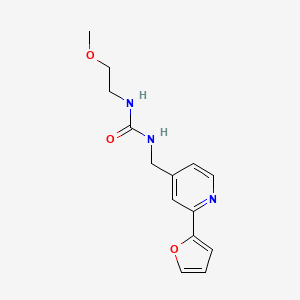
Phenylcyclopentyl 4-benzylpiperazinyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylcyclopentyl 4-benzylpiperazinyl ketone is a compound that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into reactions of related ketones and their derivatives. These insights can be extrapolated to understand the potential behaviors and properties of this compound.
Synthesis Analysis
The synthesis of ketones and their derivatives can involve catalytic processes, as seen in the ruthenium- and rhodium-catalyzed carbonylation of N-phenylpyrazoles . This process results in the formation of ethyl ketones through the site-selective carbonylation of the ortho C-H bonds in the benzene ring. Similarly, the condensation of 2,4-dihydroxyphenyl benzyl ketone with prenyl derivatives indicates that ketones can undergo reactions with alcohols in the presence of catalysts like boron trifluoride etherate . These methods could potentially be applied to the synthesis of this compound by adapting the ketone substrates and reaction conditions.
Molecular Structure Analysis
The molecular structure of ketones can be complex, as demonstrated by the formation of oxazolines from the cycloaddition of 3-phenyl-2H-azirines with various ketones . The reactivity of different ketone groups, such as benzylidene ketones, can lead to the formation of tricyclic oxazolidinone derivatives or even dimers with intricate structures . These studies suggest that the molecular structure of this compound could be analyzed through similar cycloaddition reactions and subsequent structural elucidation techniques like NMR and X-ray crystallography.
Chemical Reactions Analysis
Ketones are versatile in their chemical reactivity. For instance, benzylidene ketones can react with guanidine to form unexpected nitrogen-free cycloadducts . The thermolysis of O-phenyl ketoxime ethers provides a source of iminyl and phenoxyl radicals , indicating that ketones can participate in radical formation under certain conditions. These reactions highlight the potential for this compound to undergo various chemical transformations, possibly leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of ketones can be influenced by their molecular structure and the substituents attached to the ketone group. The studies provided do not directly discuss the physical properties of ketones, but the reactivity patterns and the stability of the compounds formed during reactions can give insights into their physical properties. For example, the stability of oxazolines formed from ketones and the moderate yields of oxazolidinone derivatives suggest that the physical properties of ketones can be quite diverse and dependent on their chemical environment.
Applications De Recherche Scientifique
Phenylcyclopentyl 4-benzylpiperazinyl ketone is a synthetic compound that can be classified within the realm of organic chemistry, specifically involving ketone functionalities and piperazine structures. Its interest in scientific research spans various fields, including organic synthesis, medicinal chemistry, and materials science. This compound's structural components suggest potential utility in creating pharmacologically active molecules, intermediates for synthetic chemistry, and exploring catalytic activities.
Synthesis and Catalytic Applications
Research focusing on the synthesis of ketones, including structures similar to this compound, demonstrates their importance as intermediates in the construction of complex organic molecules. A study highlighted the utility of exocyclic α,β-unsaturated ketones in the stereoselective synthesis of polycyclic ring systems, underscoring the relevance of such ketones in synthetic organic chemistry (Levai, 2003). Additionally, the role of ketones in catalytic processes has been illustrated through their involvement in various organic transformations, such as the selective synthesis over metal cation-exchanged clay catalysts, offering a pathway for environmentally benign reactions (Tateiwa & Uemura, 1997).
Medicinal Chemistry and Pharmacological Potentials
Piperazine derivatives, including phenylpiperazine scaffolds, have been extensively studied for their medicinal properties. A comprehensive review of phenylpiperazine derivatives revealed their significance in developing therapeutic agents for central nervous system (CNS) disorders, highlighting the scaffold's "druglikeness" and versatility in medicinal chemistry (Maia, Tesch, & Fraga, 2012). This review suggests the potential for this compound to serve as a precursor or intermediate in designing new drugs targeting various pharmacological targets.
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1-phenylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-22(23(13-7-8-14-23)21-11-5-2-6-12-21)25-17-15-24(16-18-25)19-20-9-3-1-4-10-20/h1-6,9-12H,7-8,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLKGEFKYLYLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)


![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)


![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)


![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)

![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)